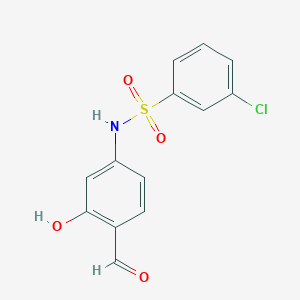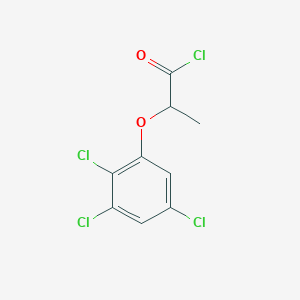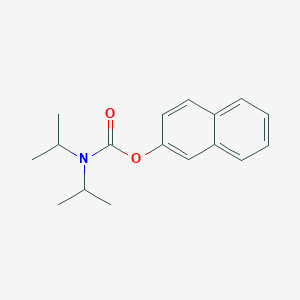
Naphthalen-2-yl dipropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl dipropan-2-ylcarbamate is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is characterized by the presence of a carbamate group attached to the naphthalene ring, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl dipropan-2-ylcarbamate typically involves the reaction of naphthalene derivatives with isocyanates or carbamoyl chlorides. One common method involves the reaction of 2-naphthol with propan-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl dipropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydronaphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalen-2-yl dipropan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of naphthalen-2-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage and inflammation. Additionally, it may interact with signaling pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Naphthalen-2-yl dipropan-2-ylcarbamate can be compared with other naphthalene derivatives, such as:
Naphthalene-2-carboxylic acid: Known for its use in the synthesis of dyes and pigments.
2-Naphthol: Widely used as a precursor in the synthesis of various organic compounds.
Naphthalene-1-yl-propan-1-one: Investigated for its potential biological activities.
The uniqueness of this compound lies in its specific carbamate functional group, which imparts distinct chemical reactivity and biological properties compared to other naphthalene derivatives.
Properties
CAS No. |
61912-15-0 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
naphthalen-2-yl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C17H21NO2/c1-12(2)18(13(3)4)17(19)20-16-10-9-14-7-5-6-8-15(14)11-16/h5-13H,1-4H3 |
InChI Key |
PZBMDFLOVKWOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-Methyl-3-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14547709.png)

![Spiro[4.11]hexadecane-1,4-dione](/img/structure/B14547727.png)

![3,4-Bis[(prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14547741.png)
![(1R,3S,4R)-1,7,7-trimethyl-3-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14547747.png)
![3-[4-Hydroxy-3-(hydroxymethyl)benzoyl]benzoic acid](/img/structure/B14547748.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)oxy]-5-chlorophenol](/img/structure/B14547751.png)
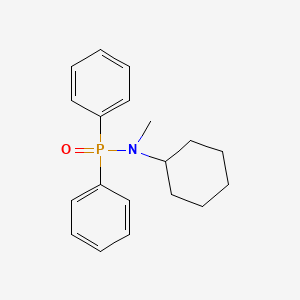
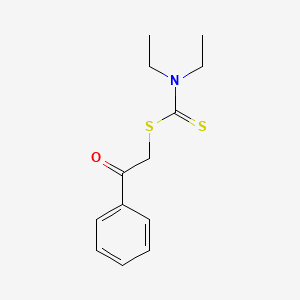
![N,N'-(Ethane-1,2-diyl)bis[N-(2-methoxyethyl)undec-10-enamide]](/img/structure/B14547760.png)
